molecular formula C6H4ClO4- B1264143 (R)-(2-chloro-5-oxo-2,5-dihydro-2-furyl)acetate

(R)-(2-chloro-5-oxo-2,5-dihydro-2-furyl)acetate

Cat. No. B1264143
M. Wt: 175.54 g/mol
InChI Key: WGZZDRVKIXVYEI-ZCFIWIBFSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-(2-chloro-5-oxo-2,5-dihydro-2-furyl)acetate is a (2-chloro-5-oxo-2,5-dihydro-2-furyl)acetate obtained by deprotonation of the carboxy group of (R)-(2-chloro-5-oxo-2,5-dihydro-2-furyl)acetic acid;  major species at pH 7.3. It has a role as a bacterial metabolite. It is a conjugate base of a (R)-(2-chloro-5-oxo-2,5-dihydro-2-furyl)acetic acid.

Scientific Research Applications

1. Synthesis and Stereochemistry

  • Enzyme-catalyzed transesterification processes have been used for the kinetic resolution of racemic 2-chloro-1-(2-furyl)ethanol, producing enantiomers of high enantiomeric excess, which is crucial in stereoselective synthesis (Gerçek, Karakaya, & Demir, 2005).
  • In another study, the synthesis of homochiral (S)- and (R)-1-(2-furyl)ethanols was achieved by lipase-catalyzed transesterification, demonstrating the utility of these compounds in stereoselective processes (Kamińska, Górnicka, Sikora, & Góra, 1996).

2. Chromophore Formation in Maillard Reactions

  • A study on the Maillard reaction involving furan-2-carboxaldehyde revealed the formation of intensely colored compounds, indicating the potential of furan derivatives in food chemistry and analysis (Hofmann, 1998).

3. Pharmaceutical Research

  • A compound structurally similar to (R)-(2-chloro-5-oxo-2,5-dihydro-2-furyl)acetate, ethyl 2-(4-chlorophenyl)-5-(2-furyl)-oxazole-4-acetate, has been studied for its metabolism in various animals, revealing insights into the biotransformation of related compounds (Kobayashi, Ando, Sugihara, & Harigaya, 1987).

4. Chemical Analysis Techniques

  • The development of sensitive assays for similar furan derivatives in plasma exemplifies the importance of these compounds in analytical chemistry (Brubaker & Williams, 1989).

5. Organic Synthesis Applications

  • The reduction of nitrofuran derivatives to corresponding amines, involving compounds similar to (R)-(2-chloro-5-oxo-2,5-dihydro-2-furyl)acetate, has been extensively studied, highlighting their relevance in organic synthesis (Tatsumi, Kitamura, & Yoshimura, 1976).

6. Novel Synthesis Methods

  • Research has also been conducted on synthesizing various compounds by using furyl derivatives as building blocks, suggesting their utility in creating novel organic compounds (Kudelko & Jasiak, 2013).

properties

Product Name

(R)-(2-chloro-5-oxo-2,5-dihydro-2-furyl)acetate

Molecular Formula

C6H4ClO4-

Molecular Weight

175.54 g/mol

IUPAC Name

2-[(2R)-2-chloro-5-oxofuran-2-yl]acetate

InChI

InChI=1S/C6H5ClO4/c7-6(3-4(8)9)2-1-5(10)11-6/h1-2H,3H2,(H,8,9)/p-1/t6-/m1/s1

InChI Key

WGZZDRVKIXVYEI-ZCFIWIBFSA-M

Isomeric SMILES

C1=C[C@@](OC1=O)(CC(=O)[O-])Cl

Canonical SMILES

C1=CC(OC1=O)(CC(=O)[O-])Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(2-chloro-5-oxo-2,5-dihydro-2-furyl)acetate
Reactant of Route 2
(R)-(2-chloro-5-oxo-2,5-dihydro-2-furyl)acetate
Reactant of Route 3
(R)-(2-chloro-5-oxo-2,5-dihydro-2-furyl)acetate
Reactant of Route 4
(R)-(2-chloro-5-oxo-2,5-dihydro-2-furyl)acetate

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